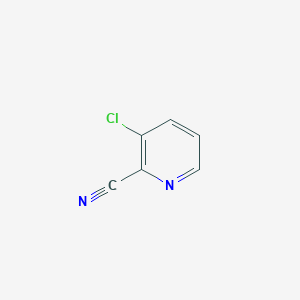

3-Chloro-2-cyanopyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-chloro-2-cyanopyridine involves strategic reactions starting from simpler pyridine derivatives. An interesting method involves the reaction of 4-cyanopyridine N-oxide with phosphorus oxychloride/phosphorus pentachloride, which results in the formation of 3-chloro-4-cyanopyridine in good yields, despite expectations of chlorination at the 2-position. This highlights the unique reactivity of the cyanopyridine N-oxide and the influence of reaction conditions on product distribution (J. Rokach & Y. Girard, 1978).

Molecular Structure Analysis

The molecular structure of 3-chloro-2-cyanopyridine and its related compounds has been elucidated through crystallographic studies. For example, the crystal structures of 2- and 3-cyanopyridine isomers have been determined, providing insight into the intermolecular interactions and the arrangement of molecules in the solid state. These structures are crucial for understanding the reactivity and properties of these compounds (R. Kubiak, J. Janczak, & M. Śledź, 2002).

Chemical Reactions and Properties

3-Chloro-2-cyanopyridine participates in a variety of chemical reactions, including nucleophilic substitution reactions. The chlorine atom in 2-chloro-3-cyanopyridines is readily replaced by primary and secondary aliphatic amines and heterocyclic amines to give 2-aminopyridines, demonstrating its reactivity towards nucleophiles. Such reactions expand the utility of 3-chloro-2-cyanopyridine in synthesizing a wide range of compounds (Z. A. Bomika et al., 1976).

Physical Properties Analysis

The physical properties of 3-chloro-2-cyanopyridine, such as melting point, boiling point, and solubility, are influenced by its molecular structure. These properties are essential for determining the conditions under which this compound can be handled and used in chemical synthesis. The crystallographic studies provide a basis for understanding how the molecular arrangement affects its physical state and reactivity.

Chemical Properties Analysis

The chemical properties of 3-chloro-2-cyanopyridine, including its acidity, basicity, and reactivity towards various reagents, are key to its applications in synthesis. Its ability to undergo nucleophilic substitution reactions, as well as reactions with hydrazine hydrate and sodium azide to give hydrazinopyridines and pyridotetrazoles, showcases its versatile reactivity profile (Z. A. Bomika et al., 1976).

Applications De Recherche Scientifique

Synthesis of Heterocycles : 3-cyanopyridine-2(1H)-chalcogenones, a derivative of 3-Chloro-2-cyanopyridine, are valuable for synthesizing fused O,N,S-heterocycles. These compounds have potential applications in organic synthesis and catalysis (Litvinov, 2006).

Coordination Polymers : 3-Cyanopyridine (3-CNpy) acts as both a bridging and terminal ligand in transition metal coordination polymers, forming wavy, two-dimensional networks (Heine, Fink, & Schmidt, 2018).

Intermediates in Heterocyclic Systems : 2-amino-3-cyanopyridines are crucial intermediates for synthesizing various useful and novel heterocyclic systems (Gouda, Berghot, Abd El Ghani, & Khalil, 2014).

Biological Activities : Recent developments in the synthesis of 2-oxo-3-cyanopyridine derivatives indicate their promise for diverse biological activities, including as anticancer, antibacterial, antifungal, sedative, cardiotonic agents, and HIV-1 non-nucleoside reverse transcriptase inhibitors (Ghosh et al., 2015).

Synthesis of Pesticides and Medicines : Rhodococcus erythropolis ZJB-09149 can transform 2-chloro-3-cyanopyridine into 2-chloronicotinic acid, offering potential for synthesizing pesticides and medicines (Jin et al., 2011).

Nucleophilic Substitution Reactions : The compound enables the synthesis of highly substituted pyridines through nucleophilic substitution, allowing the creation of pyridines with various substituents (Chapyshev & Ibata, 1993).

Catalysis in Hydrolysis : The chelates formed in the hydrolysis of 2-cyanopyridine with metal oxide catalysts serve as efficient catalysts for the hydration of 2-cyanopyridine, yielding high yields of free amide (Sakai, Ito, & Watanabe, 1967).

Synthesis of Alkoxypyridines : 2-chloro-6-cyanopyridine reacts with aliphatic alcohols to produce alkoxypyridines or imino ester pyridines, demonstrating versatility in chemical synthesis (Elman, 1985).

Crystal Structure Analysis : Crystal structures of 2- and 3-cyanopyridine reveal weak hydrogen bond interactions, important for polymer chain development (Kubiak, Janczak, & Śledź, 2002).

Synthesis of 2-Chloronicotinic Acid : 3-cyanopyridine can be used to synthesize 2-chloronicotinic acid with high yield and purity, relevant in chemical manufacturing (Xiao-lei, 2010; Wei-bing, 2009).

Organic Electronics Applications : A new compound, [Ru2(CH3CO2)4(C6H4N2)2]PF6C2H4Cl2, shows potential use in organic electronics (Minaker, Wang, & Aquino, 2011).

Safety And Hazards

3-Chloro-2-cyanopyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and avoid ingestion . It should be stored in a well-ventilated place and kept tightly closed .

Propriétés

IUPAC Name |

3-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPLFBIGFQFIDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347474 | |

| Record name | 3-Chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-cyanopyridine | |

CAS RN |

38180-46-0 | |

| Record name | 3-Chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

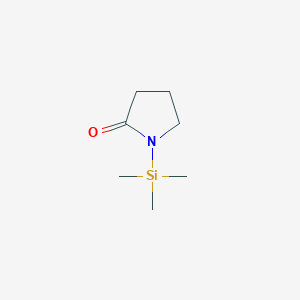

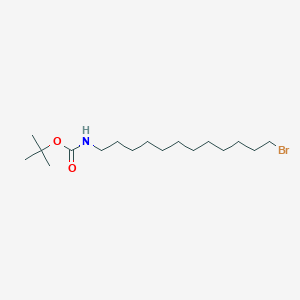

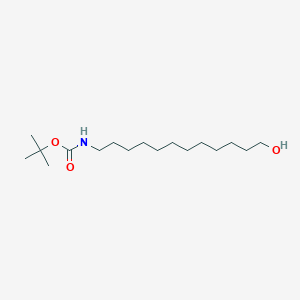

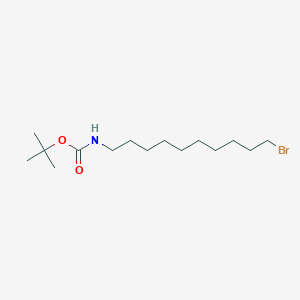

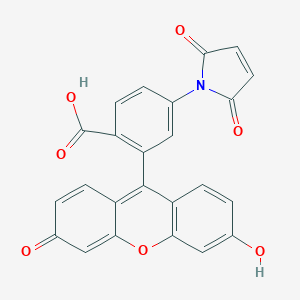

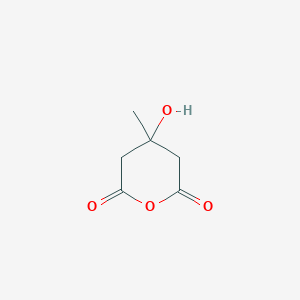

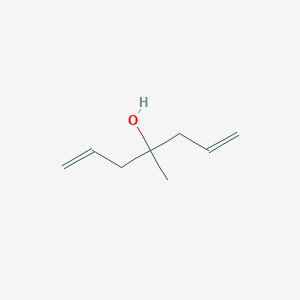

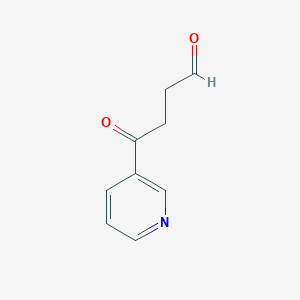

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)